
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. This particular compound features a benzylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides. For instance, the reaction of 4-(benzylcarbamoyl)-2-fluorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. Continuous flow setups and the use of efficient catalysts can enhance the yield and reduce the reaction time. For example, the use of a nickel catalyst and 2-ethoxyethanol as a cosolvent can facilitate the borylation of aryl halides, making the process more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form phenols.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be used in sensing and separation technologies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid: Similar structure but with the fluorine atom in a different position.
Phenylboronic acid: Lacks the benzylcarbamoyl and fluorine groups, making it less specific in its applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a benzylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of both a benzylcarbamoyl group and a fluorine atom on the phenyl ring. This combination imparts specific reactivity and binding properties, making it particularly useful in applications requiring selective molecular recognition and catalysis.
Eigenschaften
Molekularformel |
C14H13BFNO3 |
|---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
[4-(benzylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
InChI-Schlüssel |
QBFAVXFPISPUNY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)



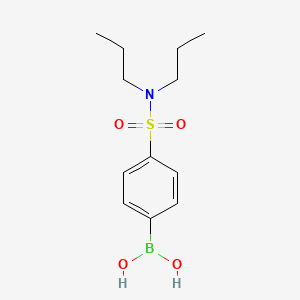
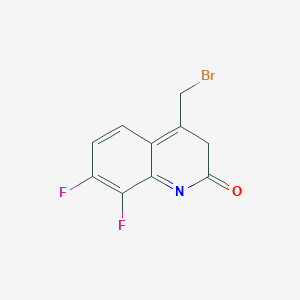
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
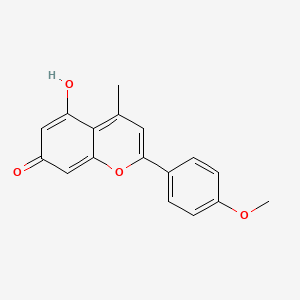
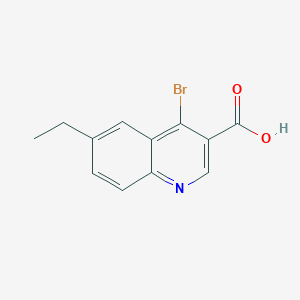

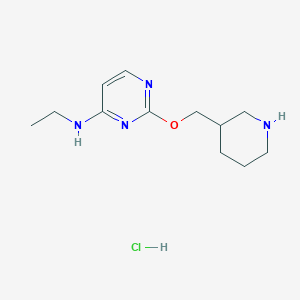
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)
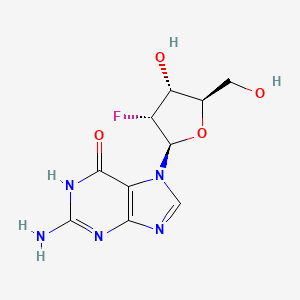
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
